N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide
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Overview
Description
Mechanism of Action
The cyclohexyl group is a common feature in many biologically active compounds and can influence the compound’s binding to its targets . The carboxamide group is a functional group that appears in numerous biologically active compounds and drugs, and it can participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets .
Preparation Methods
The synthesis of N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the pyrrolidine ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via sulfonylation reactions, using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as:
N-phenylpyrrolidine-3-carboxamide: This compound has a phenyl group instead of a cyclohexyl group, which affects its chemical properties and biological activities.
N-methylpyrrolidine-3-carboxamide: The presence of a methyl group instead of a cyclohexyl group results in different steric and electronic effects.
N-cyclohexylpyrrolidine-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHKIZPRDKQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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